

experimental protocol for copper picolinate synthesis in the lab

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Compound of Interest

Compound Name: *Copper picolinate*

Cat. No.: *B1631926*

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Application Notes: Synthesis of Copper(II) Picolinate

Introduction Copper(II) picolinate, the coordination complex formed between the Cu^{2+} ion and the picolinate ligand, is a compound of significant interest in various scientific fields. Picolinic acid, an endogenous metabolite of tryptophan, acts as a natural chelating agent. The resulting copper complex has applications ranging from dietary supplements to potential therapeutic agents and catalysts. The picolinate ligand chelates to the copper(II) ion through the pyridine ring nitrogen and a carboxylate oxygen atom.^[1] This document provides two detailed protocols for the laboratory synthesis of copper(II) picolinate, a summary of its key characterization data, and a workflow diagram for the experimental procedure.

Principle of Synthesis The synthesis of copper(II) picolinate is typically achieved through a straightforward ligand substitution reaction in an aqueous solution.^{[2][3]} A soluble copper(II) salt, such as copper(II) acetate or copper(II) sulfate, is reacted with picolinic acid (pyridine-2-carboxylic acid). The picolinic acid is deprotonated in solution to form the picolinate anion, which then coordinates with the Cu^{2+} ions to form the stable chelate complex, $\text{Cu}(\text{C}_6\text{H}_4\text{NO}_2)_2$.^{[1][2]} The product, being sparingly soluble in water, precipitates out of the solution and can be isolated by filtration.

Experimental Protocols

Protocol 1: Synthesis from Copper(II) Acetate

This protocol is adapted from a common laboratory procedure utilizing copper(II) acetate as the copper source.[\[2\]](#) It is a reliable method that yields a high-purity product.

Materials and Apparatus:

- Picolinic acid ($C_6H_5NO_2$)
- Copper(II) acetate monohydrate ($Cu(CH_3COO)_2 \cdot H_2O$)
- Deionized or Millipore water
- Beakers (50 mL or 100 mL)
- Magnetic stirrer and stir bar
- Heating plate
- Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
- Filter paper
- Spatula and weighing paper
- Drying oven or vacuum desiccator

Procedure:

- Prepare Reactant Solutions:
 - In a 50 mL beaker, dissolve 2.02×10^{-3} mol (0.248 g) of picolinic acid in 10 mL of deionized water.
 - In a separate 50 mL beaker, prepare a solution of 5.04×10^{-4} mol (0.211 g) of copper(II) acetate monohydrate in 10 mL of deionized water.[\[2\]](#) Note: This represents a 2:1 molar ratio of picolinic acid to copper.
- Reaction:
 - Place the beaker containing the picolinic acid solution on a magnetic stirrer.

- While stirring, slowly add the copper(II) acetate solution to the picolinic acid solution.
- A blue suspension will form immediately.[2]
- Heating and Stirring:
 - Gently heat the reaction mixture while continuing to stir for approximately 20 minutes.[2]
This helps to ensure the completion of the reaction.
- Isolation and Purification:
 - Allow the mixture to cool to room temperature.
 - Collect the blue solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials or soluble impurities.[2]
- Drying:
 - Transfer the solid product to a pre-weighed watch glass.
 - Dry the solid in a drying oven at 90 °C or in a vacuum desiccator for 24 hours.[2][4]
- Final Product:
 - Weigh the final blue powder product and calculate the percent yield. The expected product is copper(II) picolinate, Cu(pic)₂.

Protocol 2: Synthesis from Copper(II) Sulfate

This protocol is based on an industrialized preparation method and uses copper(II) sulfate as the copper source, with an added pH adjustment step.[4]

Materials and Apparatus:

- Picolinic acid (C₆H₅NO₂)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Sodium hydroxide (NaOH) solution (e.g., liquid caustic soda) for pH adjustment
- Deionized water
- Reaction kettle or round-bottom flask with heating mantle and condenser
- Magnetic stirrer and stir bar
- pH meter or pH strips
- Filtration apparatus (centrifuge or vacuum filtration)
- Drying oven

Procedure:

- Dissolve Picolinic Acid:
 - Add picolinic acid and deionized water to the reaction vessel (e.g., a 2:3 weight ratio).
 - Heat the mixture to 90 °C with stirring until the picolinic acid is fully dissolved.[4]
- pH Adjustment:
 - Cool the solution to between 70-78 °C.
 - Carefully adjust the pH of the solution to 6-7 using a sodium hydroxide solution.[4] This deprotonates the picolinic acid to form the picolinate anion.
 - Continue stirring the solution for 1-2 hours at this temperature.[4]
- Reaction with Copper Salt:
 - Add copper(II) sulfate pentahydrate to the solution. The molar ratio of picolinic acid to copper sulfate should be approximately 2:1.
 - Heat the reaction mixture to 90-98 °C and maintain this temperature for 1.7-3 hours to complete the reaction.[4]

- Isolation and Drying:
 - Cool the reaction mixture to room temperature to allow the product to fully precipitate.
 - Separate the solid blue product by centrifugation or vacuum filtration.
 - Dry the final product at 90 °C to obtain a blue powder.[\[4\]](#)

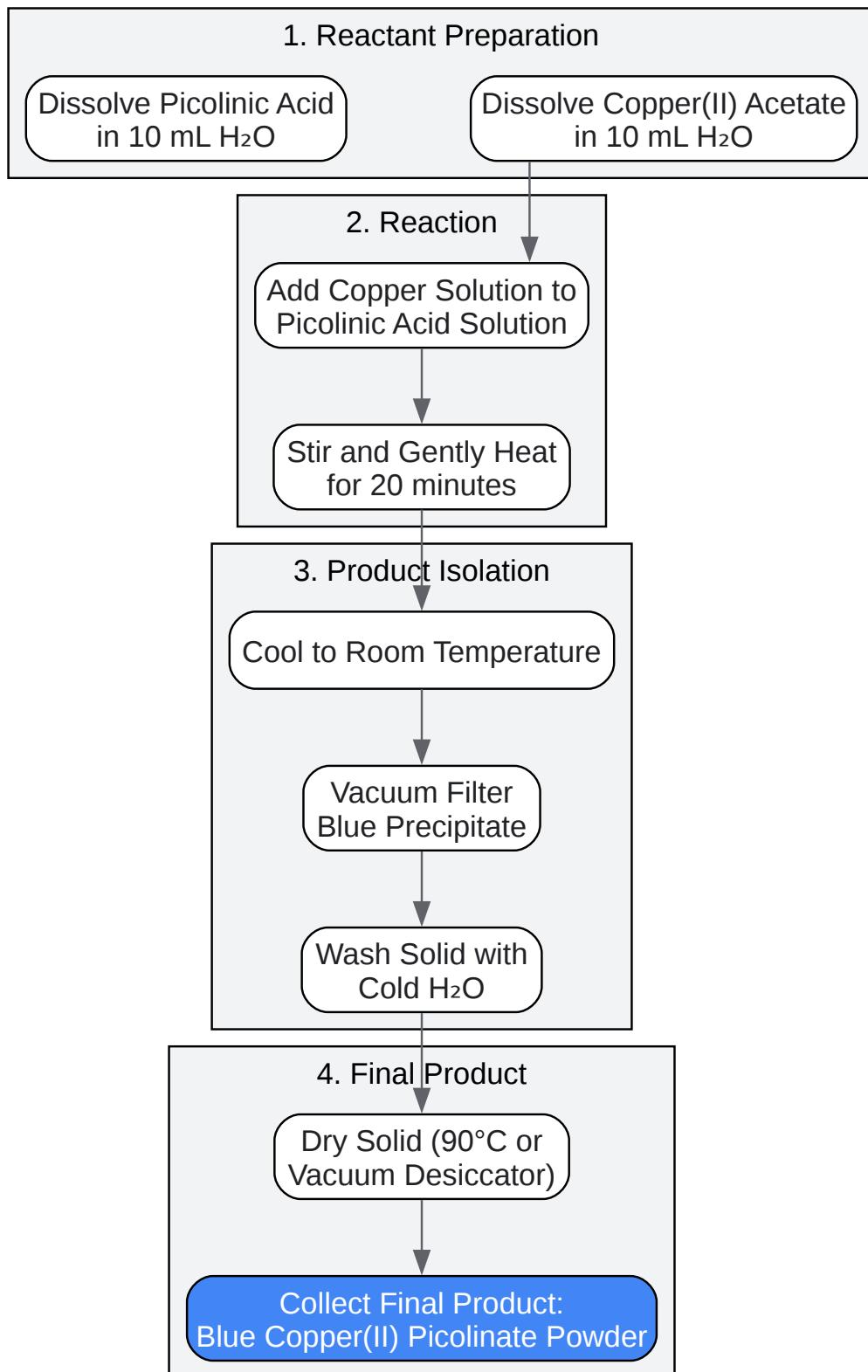
Characterization Data

The following table summarizes key quantitative data for synthesized copper(II) picolinate as reported in the literature.

Parameter	Value	Source(s)
Appearance	Blue powder / Blue crystalline solid	[2] [4]
Yield	91% (from Copper Acetate)	[2]
94.11% - 94.31% (from Copper Sulfate)	[4]	
Purity	>99%	[4]
UV-Vis Absorption	Peak at 370 nm (Ligand-to-metal charge transfer)	[2]
Infrared (IR) Spectra	Absorption bands around 420 cm^{-1} (Cu-O) and 455 cm^{-1} (Cu-N) are characteristic.	[5]
Crystal Structure	Triclinic crystal system, space group P-1	[5]
Distorted octahedral geometry around the Cu(II) ion	[5]	
Bond Distances	Cu-O: $\sim 1.96\text{ \AA}$; Cu-N: $\sim 1.96\text{ \AA}$	[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis procedure as described in Protocol 1.



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